

# physicochemical properties of 6-Benzyloxy-5-methoxyindole

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## Compound of Interest

Compound Name: 6-Benzyloxy-5-methoxyindole

Cat. No.: B018216

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An In-depth Technical Guide to the Physicochemical Properties of **6-Benzyloxy-5-methoxyindole**

## Introduction

**6-Benzyloxy-5-methoxyindole** is a substituted indole derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The indole scaffold is a core structural motif in numerous biologically active compounds, including neurotransmitters (e.g., serotonin) and various pharmaceutical agents. The specific substitutions at the 5- and 6-positions—a methoxy group and a benzyloxy group, respectively—impart distinct electronic and steric properties that influence the molecule's reactivity, solubility, and biological interactions.

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides a detailed examination of the core physicochemical properties of **6-Benzyloxy-5-methoxyindole**, outlines methodologies for its characterization, and discusses its relevance as a synthetic building block. The narrative emphasizes the rationale behind experimental choices, ensuring a deep understanding of the data and its application.

## Core Physicochemical Properties

The functional utility of a chemical compound in research and development is fundamentally dictated by its physicochemical properties. These parameters govern its behavior in different

environments, influencing everything from reaction kinetics to bioavailability.

## Property Summary Table

A compilation of the key physicochemical data for **6-Benzylloxy-5-methoxyindole** is presented below. It is important to note that while some properties are determined experimentally, others are predicted through computational models, which provide valuable estimations for initial experimental design.

Property	Value	Source
Molecular Formula	C <sub>16</sub> H <sub>15</sub> NO <sub>2</sub>	[1]
Molecular Weight	253.30 g/mol	[2][3]
Monoisotopic Mass	253.11028 Da	[1]
Appearance	White to pale cream/yellow/pink crystals or powder	[4]
Melting Point	147-148°C	[5]
Boiling Point	430.9 ± 30.0 °C (Predicted)	[5]
Density	1.202 ± 0.06 g/cm <sup>3</sup> (Predicted)	[5]
Solubility	Slightly soluble in Acetonitrile, Chloroform, Dichloromethane	[5]
Lipophilicity (XlogP)	3.5 (Predicted)	[1]

Note: Some sources may refer to the isomer 5-Benzylloxy-6-methoxyindole, which has a different melting point of 93-94°C[6][7][8]. It is crucial to distinguish between these isomers.

## Structural and Molecular Characteristics

- Molecular Formula & Weight:** The formula C<sub>16</sub>H<sub>15</sub>NO<sub>2</sub> and a molecular weight of approximately 253.30 g/mol are fundamental for stoichiometric calculations in synthesis and for mass spectrometry analysis.[2][3]

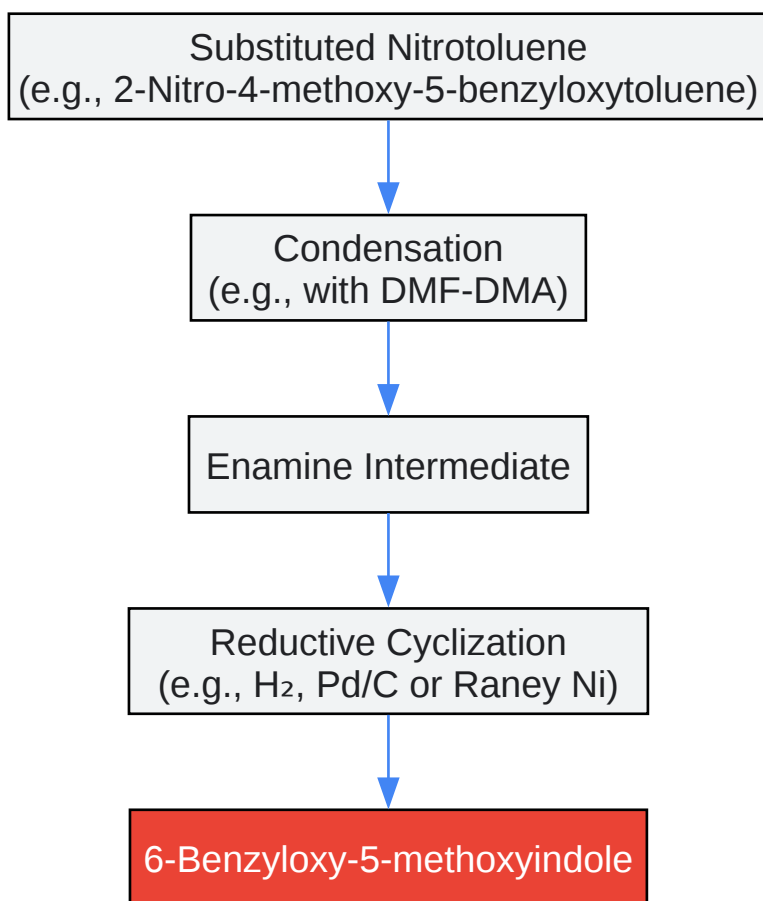
- **Structure:** The molecule consists of a central indole ring system. A methoxy group (-OCH<sub>3</sub>) is attached at the 5-position, and a benzyloxy group (-OCH<sub>2</sub>C<sub>6</sub>H<sub>5</sub>) is at the 6-position. The presence of the bulky, aromatic benzyloxy group and the electron-donating methoxy group significantly influences the molecule's electronic distribution and potential for intermolecular interactions, such as  $\pi$ -stacking.

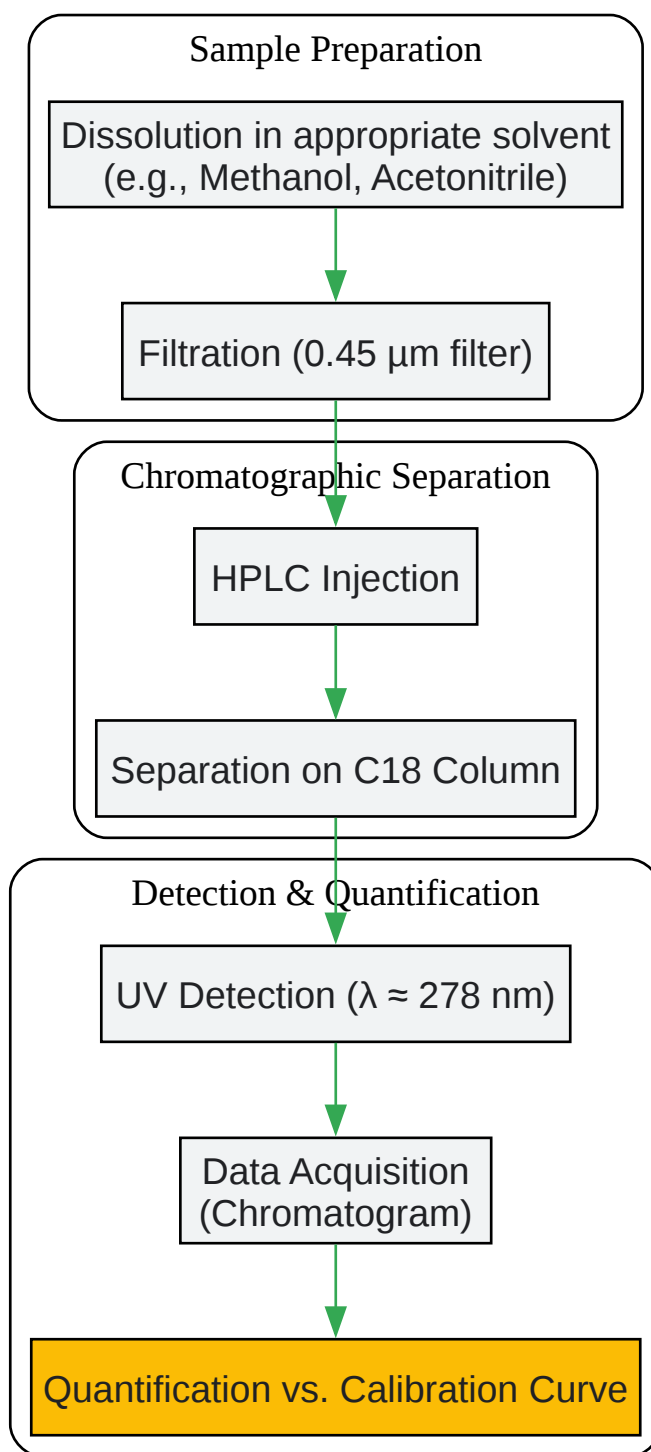
## Physical Properties

- **Melting Point:** The melting point of 147-148°C is a key indicator of the compound's purity and the strength of its crystal lattice forces.<sup>[5]</sup> A sharp melting range is characteristic of a pure crystalline solid.
- **Solubility:** Its slight solubility in polar aprotic solvents like acetonitrile and chlorinated solvents such as chloroform and dichloromethane, is typical for substituted indoles of this size.<sup>[5]</sup> This information is critical for selecting appropriate solvents for chemical reactions, purification (e.g., recrystallization or chromatography), and analytical sample preparation.
- **Lipophilicity (XlogP):** The predicted XlogP value of 3.5 suggests that **6-Benzyloxy-5-methoxyindole** is a lipophilic (fat-soluble) compound.<sup>[1]</sup> This property is a crucial determinant of a molecule's behavior in biological systems, affecting its ability to cross cell membranes and its potential for pharmacokinetic interactions.

## Synthesis and Reactivity Overview

While specific, detailed synthesis routes for **6-Benzyloxy-5-methoxyindole** are not extensively published, its structure lends itself to established indole synthesis methodologies. A plausible synthetic strategy involves the functionalization of a pre-formed indole ring or the construction of the indole ring from a substituted benzene precursor. A generalized workflow, adapted from methods for similar compounds, is outlined below.<sup>[9][10]</sup>





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